molecular formula C24H18BrN B1620721 2-(4-Bromophenyl)-4-phenyl-6-(4-tolyl)pyridine CAS No. 32727-87-0

2-(4-Bromophenyl)-4-phenyl-6-(4-tolyl)pyridine

Cat. No.: B1620721
CAS No.: 32727-87-0
M. Wt: 400.3 g/mol
InChI Key: RQYKIYKDOJRCOV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-phenyl-6-(4-tolyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with bromophenyl, phenyl, and tolyl groups. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-phenyl-6-(4-tolyl)pyridine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-phenyl-6-(4-tolyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: NaOMe in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-4-phenyl-6-(4-tolyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-phenyl-6-(4-tolyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-phenyl-6-(4-tolyl)pyridine
  • 2-(4-Fluorophenyl)-4-phenyl-6-(4-tolyl)pyridine
  • 2-(4-Methylphenyl)-4-phenyl-6-(4-tolyl)pyridine

Uniqueness

2-(4-Bromophenyl)-4-phenyl-6-(4-tolyl)pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine atom can enhance the compound’s biological activity by increasing its binding affinity to specific molecular targets.

Properties

IUPAC Name

2-(4-bromophenyl)-6-(4-methylphenyl)-4-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN/c1-17-7-9-19(10-8-17)23-15-21(18-5-3-2-4-6-18)16-24(26-23)20-11-13-22(25)14-12-20/h2-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYKIYKDOJRCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384331
Record name ST51011162
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32727-87-0
Record name ST51011162
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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